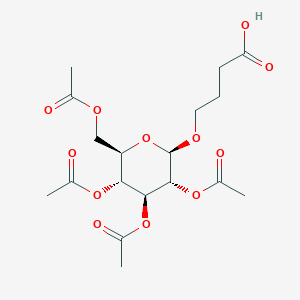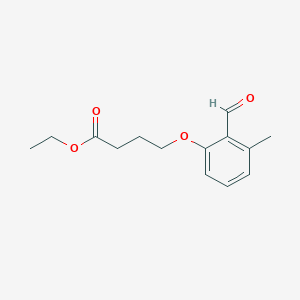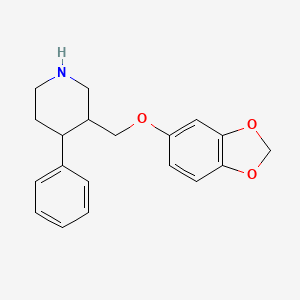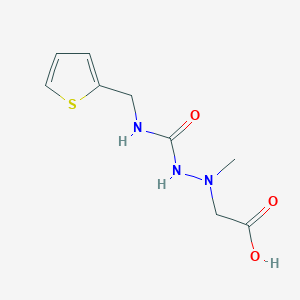
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid is a complex organic compound that features a thiophene ring, a hydrazine moiety, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid typically involves multiple steps. One common route includes the reaction of thiophene-2-carboxylic acid with methylhydrazine to form an intermediate, which is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the hydrazine moiety.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the hydrazine moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the hydrazine and acetic acid groups.
Methylhydrazine: Contains the hydrazine moiety but lacks the thiophene and acetic acid groups.
Chloroacetic acid: Contains the acetic acid group but lacks the thiophene and hydrazine moieties.
Uniqueness
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid is unique due to its combination of a thiophene ring, a hydrazine moiety, and an acetic acid group
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-[methyl-(thiophen-2-ylmethylcarbamoylamino)amino]acetic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-12(6-8(13)14)11-9(15)10-5-7-3-2-4-16-7/h2-4H,5-6H2,1H3,(H,13,14)(H2,10,11,15) |
InChI Key |
YLWRDCXQZACSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)NC(=O)NCC1=CC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B8513625.png)
![Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8513628.png)
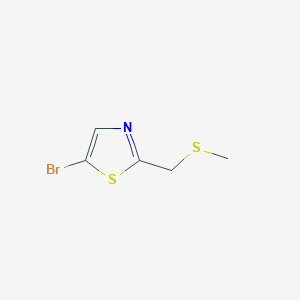
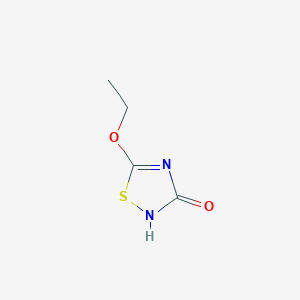
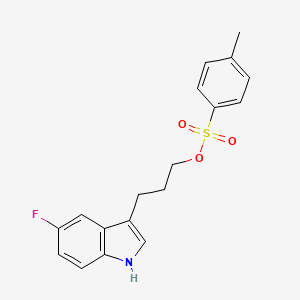
![4-Methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8513682.png)

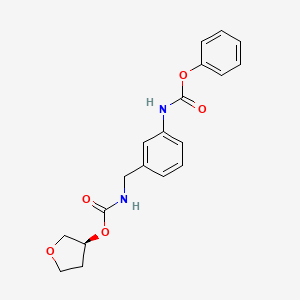

![[3-[(5-Bromopentyl)oxy]propyl]benzene](/img/structure/B8513706.png)
